![molecular formula C15H16O4 B14335550 1,2-Benzenediol, 4,4'-(1,3-propanediyl)bis- CAS No. 100976-54-3](/img/structure/B14335550.png)
1,2-Benzenediol, 4,4'-(1,3-propanediyl)bis-
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Overview
Description
1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with a 1,3-propanediyl bridge connecting two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- typically involves the reaction of catechol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of catechol attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the 1,3-propanediyl bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
1,2-Benzenediol, 4,4’-(1,3-propanediyl)bis- is unique due to the presence of the 1,3-propanediyl bridge, which imparts distinct chemical and physical properties compared to its parent compound catechol and other dihydroxybenzenes.
Properties
CAS No. |
100976-54-3 |
---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
4-[3-(3,4-dihydroxyphenyl)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O4/c16-12-6-4-10(8-14(12)18)2-1-3-11-5-7-13(17)15(19)9-11/h4-9,16-19H,1-3H2 |
InChI Key |
ORGWDGQXPXQPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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